molecular formula C12H27BO B14747397 Hexyl dipropylborinate CAS No. 2117-96-6

Hexyl dipropylborinate

Cat. No.: B14747397
CAS No.: 2117-96-6
M. Wt: 198.16 g/mol
InChI Key: GCEXWHHOKRMTGF-UHFFFAOYSA-N
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Description

Hexyl dipropylborinate is an organoboron compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a hexyl group and two propyl groups attached to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl dipropylborinate can be synthesized through the reaction of diborane with hexyl and propyl alcohols. The reaction typically occurs in an ethereal solution and is left to proceed at room temperature for about a day . The general reaction can be represented as:

B2H6+2HexylOH+2PropylOHHexyl dipropylborinate+H2B_2H_6 + 2 \text{HexylOH} + 2 \text{PropylOH} \rightarrow \text{this compound} + H_2 B2​H6​+2HexylOH+2PropylOH→Hexyl dipropylborinate+H2​

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diborane is introduced into a mixture of hexyl and propyl alcohols under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Hexyl dipropylborinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: It can undergo substitution reactions where the hexyl or propyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various alkyl or aryl boron compounds.

Scientific Research Applications

Hexyl dipropylborinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl dipropylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can form coordinate bonds with electron-rich species, making it a versatile reagent in organic synthesis. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, potentially affecting their function and activity .

Comparison with Similar Compounds

Hexyl dipropylborinate can be compared with other organoboron compounds such as:

Uniqueness: this compound is unique due to its specific combination of hexyl and propyl groups, which confer distinct chemical properties and reactivity compared to other organoboron compounds. This makes it particularly useful in certain synthetic applications and research contexts .

Properties

CAS No.

2117-96-6

Molecular Formula

C12H27BO

Molecular Weight

198.16 g/mol

IUPAC Name

hexoxy(dipropyl)borane

InChI

InChI=1S/C12H27BO/c1-4-7-8-9-12-14-13(10-5-2)11-6-3/h4-12H2,1-3H3

InChI Key

GCEXWHHOKRMTGF-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(CCC)OCCCCCC

Origin of Product

United States

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